molecular formula C25H21N3O5S2 B2608130 N6,N8-dibenzyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide CAS No. 442553-42-6

N6,N8-dibenzyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide

Cat. No. B2608130
CAS RN: 442553-42-6
M. Wt: 507.58
InChI Key: IZQXOUVJEXLVMF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound and its analogs has been reported in the literature . In a study, a TNF-α inhibitor, EJMC-1, was optimized by shape screen and rational design. A commercial compound library was screened for EJMC-1 analogs based on shape similarity. The most potent compound was found to be 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide (S10) with an IC50 of 14 μM, which was 2.2-fold stronger than EJMC-1 . Based on the docking analysis of S10 and EJMC-1 binding with TNF-α, S10 analogs were designed, purchased, and synthesized .


Molecular Structure Analysis

The molecular structure of N6,N8-dibenzyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide is complex, with a large number of atoms and functional groups. The compound contains two benzyl groups attached to the nitrogen atoms at positions 6 and 8 of the dihydrobenzo[cd]indole ring. The dihydrobenzo[cd]indole ring itself contains a 2-oxo group (a carbonyl group at position 2). The compound also contains two sulfonamide groups attached to the dihydrobenzo[cd]indole ring.

Scientific Research Applications

Role in Synthesis of Indole Derivatives

Indole derivatives, such as the ones that can be synthesized from these compounds, play a significant role in cell biology. They are used in the treatment of various disorders in the human body, including cancer and microbial infections .

Potential TNF-α Inhibitors

2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide analogues, which can be derived from these compounds, could potentially be developed as potent TNF-α inhibitors . This could have significant implications in the treatment of diseases where TNF-α plays a key role, such as rheumatoid arthritis and inflammatory bowel disease .

Role in the Synthesis of Fungal Secondary Metabolites

These compounds could potentially be used in the synthesis of indole diterpenoids (IDTs), a class of structurally diverse fungal secondary metabolites . These compounds exhibit various biological activities, including antibacterial, anti-insect, and ion channel inhibitory activities .

Potential Use in Energy Technology

Given their unique structural and chemical properties, these compounds could potentially be used in energy technology applications . However, more research would be needed to fully understand and utilize these properties.

Potential Use in Liquid Crystalline Materials

These compounds could potentially be used in the development of liquid crystalline materials . These materials have unique properties that make them useful in a variety of applications, including displays, sensors, and optical devices .

Potential Use in Dental Composites

These compounds could potentially be used in the development of dental composites . These composites are used in a variety of dental procedures, including fillings and restorations .

Future Directions

The compound and its analogs could be developed as potent TNF-α inhibitors . The most potent compound in the study, 4e, showed an IC50-value of 3 μM in cell assay, which was 14-fold stronger than EJMC-1 . This compound can be further optimized for its activity and properties . The study provides insights into designing small molecule inhibitors directly targeting TNF-α and for protein–protein interaction inhibitor design .

properties

IUPAC Name

6-N,8-N-dibenzyl-2-oxo-1H-benzo[cd]indole-6,8-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O5S2/c29-25-20-13-7-12-19-21(34(30,31)26-15-17-8-3-1-4-9-17)14-22(24(28-25)23(19)20)35(32,33)27-16-18-10-5-2-6-11-18/h1-14,26-27H,15-16H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQXOUVJEXLVMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C3C4=C2C=CC=C4C(=O)N3)S(=O)(=O)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N6,N8-dibenzyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide

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